[2-(2-methoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “[2-(2-methoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate”, there are studies on the synthesis of related compounds. For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure .Scientific Research Applications
Synthesis and Chemical Reactions
The study by Ukrainets et al. (2014) discusses the cyclization of a methyl benzoate derivative in the presence of bases, leading to exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's reactivity and potential in creating complex heterocyclic structures (Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A., 2014).
Lai et al. (2002) investigated the oxidation of methoxy substituted benzyl phenyl sulfides, distinguishing between single electron transfer and direct oxygen atom transfer mechanisms, which is essential for understanding the oxidative stability and reactivity of similar compounds (Lai, S., Lepage, C. J., & Lee, Donald G., 2002).
Xu et al. (2018) optimized the synthesis process of Methyl 2-methoxy-5-aminosulfonyl benzoate, demonstrating an efficient method to improve the yield of intermediate compounds for pharmaceutical applications, highlighting the relevance of precise reaction conditions in synthesizing complex molecules (Xu, W., Guo, C., Li, Tao, & Liu, Si-Quan, 2018).
Hashimoto et al. (1979) explored the preparation of benzyl 2-acylamino-4-azido-2,4-dideoxypentopyranosides from various isomers by inversion of hydroxyl group on C-3, showing the synthetic versatility of these compounds in creating specialized sugar derivatives for potential therapeutic use (Hashimoto, H., Araki, K., & Yoshimura, J., 1979).
Material Science and Environmental Applications
Zhou et al. (2018) synthesized novel tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water, demonstrating the environmental application of synthesized compounds in water purification technologies (Zhou, X., Yang, Ye, Li, Chao, & Yang, Zhen, 2018).
Kim, Robertson, and Guiver (2008) detailed the synthesis of a new sulfonated side-chain grafting unit for poly(arylene ether sulfone) copolymers, aimed at fuel cell applications, showcasing the potential of such compounds in creating high-performance materials for energy technology (Kim, D., Robertson, G., & Guiver, M., 2008).
Properties
IUPAC Name |
[2-(2-methoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6S/c1-30-23-10-6-5-9-21(23)22(26)17-31-24(27)19-11-13-20(14-12-19)25-32(28,29)16-15-18-7-3-2-4-8-18/h2-16,25H,17H2,1H3/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJWNERGUULQBH-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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